Methylaminoalanine-nickel(II)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
124608-36-2 |
|---|---|
Molecular Formula |
C12H28N6NiO6 |
Molecular Weight |
411.08 g/mol |
IUPAC Name |
2-amino-3-(methylamino)propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/3C4H10N2O2.Ni/c3*1-6-2-3(5)4(7)8;/h3*3,6H,2,5H2,1H3,(H,7,8);/q;;;+2/p-2 |
InChI Key |
FDVYCVDTDSMPHW-UHFFFAOYSA-L |
SMILES |
[H+].CNCC(C(=O)[O-])N.CNCC(C(=O)[O-])N.CNCC(C(=O)[O-])N.[Ni+2] |
Canonical SMILES |
[H+].CNCC(C(=O)[O-])N.CNCC(C(=O)[O-])N.CNCC(C(=O)[O-])N.[Ni+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-NH2-beta-methylaminopropionic acid nickel(II) complex L-BMMA-nickel(II) L-MeDAP-nickel(II) methylamino-L-alanine-nickel(II) methylaminoalanine-nickel(II) |
Origin of Product |
United States |
Synthetic Methodologies for Bmaa Nickel Ii Complexes
Direct Synthesis Approaches for Amino Acid-Nickel(II) Complexes
Direct synthesis represents the most straightforward method for preparing amino acid-nickel(II) complexes. This approach typically involves the direct reaction of a nickel(II) salt with the amino acid in a suitable solvent. The amino acid can act as a bidentate ligand, coordinating to the nickel(II) ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group jocpr.com.
The general reaction can be represented as: NiX₂ + 2(H₂N-R-COOH) → [Ni(H₂N-R-COO)₂] + 2HX (where X is an anion like Cl⁻, NO₃⁻, or SO₄²⁻)
In practice, the reaction is often carried out in an aqueous or alcoholic solution. The pH of the solution is a critical factor, and a base is often added to deprotonate the carboxylic acid group, facilitating its coordination to the metal center jocpr.com. For instance, in the synthesis of nickel(II)-glycine complexes, sodium hydroxide is used to deprotonate glycine before the addition of the nickel(II) salt jocpr.com.
A typical procedure involves dissolving the amino acid in a solvent and adding a base to adjust the pH, followed by the addition of a solution of a nickel(II) salt. The resulting complex may precipitate from the solution and can be isolated by filtration jocpr.com. For example, achiral Ni(II) complexes with Schiff bases derived from glycine have been synthesized by reacting Ni(II) salts with the Schiff base in a methanol solution containing sodium methoxide acs.org.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |
| Nickel(II) salt (e.g., NiCl₂, Ni(NO₃)₂) | Amino Acid (e.g., Glycine) | NaOH | Water/Methanol | [Ni(Amino Acid)₂] | jocpr.com |
| Ni(II) salt | Glycine-derived Schiff base | MeONa | Methanol | Ni(II) complex of Schiff base | acs.org |
| Ni(NO₃)₂·6H₂O | L-proline derived ligand | KOH | Methanol | Chiral Ni(II) complex | nih.gov |
Template Synthesis Strategies in Nickel(II) Coordination Chemistry
Template synthesis is a powerful method for constructing complex molecular architectures that are otherwise difficult to obtain. In this approach, a metal ion, such as nickel(II), acts as a template, organizing a set of reacting molecules (ligand precursors) around itself and promoting a specific reaction to form a macrocyclic or other complex ligand that encapsulates the metal ion mdpi.com.
While direct template synthesis involving BMAA itself is not commonly reported, the principles are widely applied in nickel(II) coordination chemistry and could be adapted. The nickel(II) ion, with its specific coordination geometry preferences (typically square planar or octahedral), directs the stereochemistry of the ligand-forming reaction mdpi.com.
An example of template synthesis is the "nickel-mediated" condensation of tris(ethylenediamine)nickel(II) with acetone, which leads to the formation of a macrocyclic ligand around the nickel(II) ion mdpi.com. This strategy is often employed for the synthesis of complexes with hexaaza macrocyclic ligands and other complex structures acs.org. The metal ion essentially acts as a "conductor" that controls the self-assembly process of the ligand precursors mdpi.com.
These strategies are particularly useful for creating intricate structures like macrocycles and cages, where the metal ion's coordination sphere pre-organizes the reactants for cyclization or condensation reactions acs.orgacs.org.
| Template Ion | Ligand Precursors | Reaction Type | Product | Ref. |
| Ni(II) | Tris(ethylenediamine) | Condensation with acetone | Ni(II) complex with a macroheterocyclic ligand | mdpi.com |
| Ni(II) | Diamines and dicarbonyls | Schiff base condensation | Macrocyclic Ni(II) complex | acs.orgacs.org |
Ligand-Driven Self-Assembly Mechanisms in Nickel(II) Systems
Ligand-driven self-assembly is a process where the final supramolecular structure is encoded in the design of the organic ligands. The specific functionalities and geometric properties of the ligands direct their assembly with metal ions into well-defined architectures.
In the context of nickel(II)-amino acid complexes, self-assembly can be driven by various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, in addition to the primary coordination bonds researchgate.netnih.gov. For instance, the formation of a trinuclear Ni(II)-carbonate complex with an L-tyrosine derivative involves the self-assembly of the components, which is facilitated by hydrogen bonds involving the phenolic functionality of the tyrosine moiety researchgate.netnih.gov.
The structure of the amino acid ligand plays a crucial role. For example, a complex synthesized with an L-tyrosine derivative under certain conditions resulted in a self-assembled trinuclear structure that incorporated carbonate from atmospheric CO₂, while a similar reaction with an L-phenylalanine derivative yielded a simple mononuclear complex researchgate.netnih.govnih.gov. This highlights the subtle influence of the ligand structure on the final self-assembled product. The study of these mechanisms is essential for designing novel supramolecular structures with specific properties.
Control of Stoichiometry and Reaction Conditions in Complex Formation (e.g., pH, solvent)
The stoichiometry and structure of the resulting nickel(II)-amino acid complex are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include the metal-to-ligand ratio, pH, solvent, and temperature.
pH: The pH of the reaction medium is critical as it determines the protonation state of the amino acid's functional groups (amino and carboxyl groups). Deprotonation of the carboxylic acid is generally required for coordination, which is typically achieved by adding a base to raise the pH jocpr.com. For example, the synthesis of metal-glycine complexes is carried out at a pH of 8-10 to ensure the ionization of the amino acid jocpr.com.
Solvent: The choice of solvent can significantly influence the outcome of the synthesis. Different solvents can affect the solubility of reactants and products, as well as the coordination geometry of the final complex mdpi.com. For example, the reaction of a bis-thiosemicarbazone ligand with a nickel(II) salt in ethanol yielded a mononuclear complex, whereas using methanol as the solvent under the same conditions resulted in a different complex where the ligand was modified by the solvent mdpi.com.
Stoichiometry: The molar ratio of the nickel(II) salt to the amino acid ligand is a primary determinant of the stoichiometry of the resulting complex. By controlling this ratio, it is possible to synthesize complexes with different numbers of ligands per metal ion. For instance, in the synthesis of nickel(II)-glycine complexes, a 1:2 metal-to-ligand ratio is typically used to obtain a neutral [Ni(glycinate)₂] complex jocpr.com. The concentration of the nickel ion itself can also be used to control the stoichiometry of protein-nanoparticle interactions mediated by nickel nih.gov.
| Parameter | Effect on Complex Formation | Example | Ref. |
| pH | Determines protonation state of the amino acid, influencing its coordination ability. | Synthesis of metal-glycine complexes at pH 8-10 facilitates deprotonation and coordination. | jocpr.com |
| Solvent | Affects solubility, reaction pathways, and can sometimes participate in the reaction. | Different Ni(II) complexes formed from the same reactants in ethanol versus methanol. | mdpi.com |
| Metal:Ligand Ratio | Controls the stoichiometry of the final complex. | A 1:2 ratio of Ni(II) to glycine yields [Ni(glycinate)₂]. | jocpr.com |
| Temperature | Influences reaction kinetics and can affect the thermodynamic stability of different products. | Refluxing is sometimes used to drive reactions to completion. | nih.gov |
Structural Characterization and Elucidation of Bmaa Nickel Ii Complexes
X-ray Crystallography for Determination of Coordination Geometry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information about bond lengths, bond angles, and coordination geometry. While a specific crystal structure for a simple [Ni(BMAA)₂] complex is not prominently available in the cited literature, extensive crystallographic studies on Ni(II) complexes with analogous amino acid-derived ligands provide a strong basis for predicting the likely coordination environment.
Nickel(II), with its d⁸ electron configuration, is known for its structural diversity, commonly adopting octahedral, square planar, or tetrahedral geometries depending on the nature of the ligands. For complexes involving bidentate amino acid ligands like BMAA, which can chelate through the amino nitrogen and a carboxylate oxygen, a pseudo-octahedral geometry is frequently observed. researchgate.net In such arrangements, the central Ni(II) ion is coordinated to donor atoms from multiple BMAA ligands, with the coordination sphere often completed by water molecules or other solvent molecules.
Studies on related Ni(II) complexes have revealed distorted octahedral geometries. For instance, a chiral Ni(II) complex with N-(2-pyridylmethyl)-L-alanine features a Ni(II) center surrounded by two oxygen and four nitrogen donors in a distorted octahedron. scirp.org Similarly, analysis of Ni(II) complexes with 2-aminomethylbenzimidazole consistently shows a pseudo-octahedral coordination geometry where three bidentate ligands coordinate to the central nickel atom. researchgate.net The coordination can also lead to more complex structures, such as the trinuclear Ni(II) complex with an L-tyrosine-based ligand, where each Ni(II) center also possesses a distorted octahedral environment. nih.gov The specific geometry is influenced by factors such as ligand steric bulk, electronic properties, and crystal packing forces.
Table 1: Representative Crystallographic Data for Ni(II) Complexes with Amino Acid-Type Ligands
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Ref. |
|---|---|---|---|---|---|
| Ni(II) N-(2-pyridylmethyl)-L-alanine Complex | C₂₀H₂₄N₄NiO₄ | Orthorhombic | P2₁2₁2₁ | Distorted Octahedral | scirp.org |
| Ni(L)₃₂ (L=2-aminomethylbenzimidazole) | C₂₄H₂₇N₉NiO₆ | Orthorhombic | Pca2₁ | Pseudo-octahedral | researchgate.net |
Spectroscopic Characterization Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of BMAA to the Ni(II) center. These methods detect the vibrational modes of molecules, and shifts in vibrational frequencies upon complexation provide direct evidence of ligand binding and offer insights into the nature of the metal-ligand bonds.
When BMAA coordinates to Ni(II), characteristic changes in the IR and Raman spectra are expected:
N-H Stretching: The stretching vibrations of the primary and secondary amine groups in BMAA are sensitive to coordination. Upon binding of the nitrogen atom to the nickel center, the N-H stretching frequency is expected to shift, typically to a lower wavenumber (red-shift), due to the donation of electron density to the metal. In a related Ni(II) complex with an L-tyrosine derivative, the ν(N-H) band was observed at 3180.2 cm⁻¹. nih.gov
Carboxylate Group Vibrations: The carboxylate group (-COO⁻) of BMAA is a key binding site. In the free deprotonated amino acid, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the -COO⁻ group give rise to strong characteristic bands. The frequency difference between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (monodentate, bidentate chelating, or bridging). Upon chelation to Ni(II), significant shifts in these frequencies are anticipated. For example, the ν(C=O) of a carboxylate group in a Ni(II)-tyrosine complex was found at 1577.56 cm⁻¹. nih.gov
Metal-Ligand Vibrations: At lower frequencies (typically below 600 cm⁻¹), new vibrational modes corresponding to Ni-N and Ni-O stretching and bending appear. These bands are direct evidence of the formation of coordination bonds.
Additionally, the presence of coordinated water molecules in the complex can be identified by a broad absorption band in the 3300-3500 cm⁻¹ region of the IR spectrum. researchgate.net
Table 2: Expected IR Absorption Frequencies for BMAA and its Ni(II) Complex
| Vibrational Mode | Free BMAA (approx. cm⁻¹) | BMAA-Ni(II) Complex (approx. cm⁻¹) | Comment |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3000-2500 (broad) | Absent | Disappears upon deprotonation and coordination. |
| N-H Stretch | 3400-3200 | Shifted (e.g., ~3180) | Shift indicates coordination of the amino group. nih.gov |
| C=O (Carboxylic Acid) | ~1720 | Absent | Disappears upon deprotonation. |
| COO⁻ Asymmetric Stretch | ~1600 | Shifted | Shift and Δν value indicate coordination mode. |
| COO⁻ Symmetric Stretch | ~1400 | Shifted | Shift and Δν value indicate coordination mode. |
Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic structure of the Ni(II) ion within the complex and the geometry of the coordination sphere. For a high-spin d⁸ metal ion like Ni(II) in an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy e₉ set (dₓ²₋ᵧ², d₂²). libretexts.orglibretexts.org
The absorption of light in the visible region promotes electrons from the t₂g to the e₉ orbitals, resulting in characteristic d-d transition bands. For an octahedral Ni(II) complex, three spin-allowed transitions are typically observed: researchgate.net
ν₁: ³A₂g → ³T₂g(F)
ν₂: ³A₂g → ³T₁g(F)
ν₃: ³A₂g → ³T₁g(P)
The energies of these transitions are directly related to the ligand field splitting parameter (10Dq or Δₒ) and the Racah parameter (B), which measures inter-electronic repulsion. The spectrum of a Ni(II)-alanine complex in aqueous solution shows absorption maxima at approximately 618 nm (ν₁), 370 nm (ν₂), and 302 nm (ν₃), which is characteristic of an octahedral geometry. researchgate.net A similar pattern is expected for BMAA-Ni(II) complexes. The position and intensity of these bands are sensitive to the coordination geometry; square planar complexes, for instance, exhibit different and often more intense d-d transitions. researchgate.net In addition to the relatively weak d-d bands, more intense charge-transfer bands (ligand-to-metal or metal-to-ligand) can appear in the UV region. scirp.org
Table 3: Typical Electronic Transitions for High-Spin Octahedral Ni(II) Complexes
| Transition | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Color |
|---|---|---|---|
| ³A₂g → ³T₂g (ν₁) | ~850-1250 nm | Weak | Green-Blue |
| ³A₂g → ³T₁g(F) (ν₂) | ~500-700 nm | Weak | Green-Blue |
Note: The exact λₘₐₓ and ε values depend on the specific ligands coordinated to the Ni(II) center. Data adapted from studies on Ni(II)-alanine and related complexes. scirp.orgresearchgate.net
NMR spectroscopy of paramagnetic molecules, such as high-spin Ni(II) complexes, presents unique challenges and opportunities compared to the study of diamagnetic compounds. The presence of unpaired electrons on the Ni(II) center (S=1) significantly influences the NMR spectrum in two main ways:
Paramagnetic Shifts: The resonance frequencies of nuclei in the vicinity of the paramagnetic center can be shifted by hundreds of ppm from their usual diamagnetic positions. These large "hyperfine" shifts are the sum of two contributions: the contact shift (through-bond interaction) and the pseudocontact shift (through-space dipolar interaction). Analysis of these shifts can provide detailed information about the distribution of unpaired electron spin density and the geometry of the complex in solution. researchgate.net
Line Broadening: The unpaired electrons provide a powerful mechanism for nuclear spin relaxation, which often leads to very broad NMR signals. For mononuclear octahedral Ni(II) complexes, the electronic relaxation times are typically long, resulting in extremely broad proton signals that can be difficult to observe or resolve. researchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes species with unpaired electrons. It is highly sensitive to the spin state and the local environment of a paramagnetic center. For a high-spin Ni(II) ion (d⁸, S=1), EPR spectroscopy can provide critical information about its electronic structure.
The EPR spectrum of a Ni(II) complex is largely dictated by a phenomenon called zero-field splitting (ZFS). nih.gov ZFS arises from spin-orbit coupling and distortions from perfect cubic (octahedral or tetrahedral) symmetry, which lifts the degeneracy of the Mₛ sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. The ZFS is described by two parameters:
D (axial ZFS): Reflects the splitting in an axially symmetric environment.
E (rhombic ZFS): Accounts for asymmetry in the plane perpendicular to the principal axis.
The appearance of the EPR spectrum depends on the magnitude of D relative to the energy of the microwave radiation used in the experiment. nih.gov
If D << hν (small ZFS), a "triplet" spectrum may be observed.
If D >> hν (large ZFS), the spectrum can be complex, and transitions may not be observed under standard conditions.
Detailed analysis of the EPR spectra, often performed at multiple microwave frequencies (multi-frequency EPR), can yield the principal values of the g-tensor and the ZFS parameters. These parameters are highly sensitive to the coordination number, geometry, and the nature of the donor atoms, providing a detailed picture of the electronic ground state of the BMAA-Ni(II) complex. nih.govnih.gov
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of the BMAA-Ni(II) complex and for identifying the formation of various complex adducts in solution. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing coordination complexes, as it allows the transfer of intact, charged species from solution into the gas phase.
BMAA is a known chelating agent for divalent metal ions, including Ni²⁺. nih.govnih.gov In an ESI-MS experiment, a solution containing BMAA and a Ni(II) salt would be expected to show ions corresponding to the complex. For example, a 1:2 complex of Ni(II) with deprotonated BMAA would have the formula [Ni(C₄H₉N₂O₂)₂]. The mass spectrometer would detect this neutral complex with the addition of a charging agent, such as a proton [M+H]⁺ or a sodium ion [M+Na]⁺. The observed mass-to-charge ratio (m/z) and the characteristic isotopic pattern of nickel (which has five stable isotopes, with ⁵⁸Ni being the most abundant) would provide strong evidence for the formation and stoichiometry of the complex.
However, the analysis can be complicated by the reactivity of BMAA and the formation of various metal adducts in the ESI source. figshare.com Studies on the interaction of BMAA with zinc have shown that the sample matrix and mass spectrometer settings can significantly affect the degree of adduct formation, potentially complicating quantification. nih.govfigshare.com Therefore, careful optimization of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate identification and characterization of BMAA-Ni(II) species in complex mixtures. researchgate.net
Advanced X-ray Spectroscopic Techniques (XAS, XES) for Probing Electronic Structure and Bonding in Methylaminoalanine-nickel(II) Complexes
Advanced X-ray spectroscopic techniques, specifically X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), are powerful tools for elucidating the electronic structure and local coordination environment of metal ions in complexes. While specific, detailed XAS and XES studies on Methylaminoalanine-nickel(II) (BMAA-Ni(II)) are not extensively available in publicly accessible literature, the application of these techniques to analogous Ni(II) complexes with amino acid and other N,O-donor ligands provides a strong basis for understanding the valuable insights they could offer.
X-ray Absorption Spectroscopy (XAS)
XAS probes the electronic structure of a specific element by measuring its X-ray absorption coefficient as a function of incident X-ray energy. The resulting spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near-Edge Structure (XANES)
The XANES region, which encompasses the absorption edge and extends for about 50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For a hypothetical BMAA-Ni(II) complex, the Ni K-edge XANES spectrum would be particularly informative.
Oxidation State: The energy of the absorption edge is directly correlated with the oxidation state of the nickel atom. For a Ni(II) complex, the edge position would be expected in a characteristic range, distinct from Ni(0), Ni(I), Ni(III), or Ni(IV) species. Studies on various nickel compounds have established a clear trend of increasing edge energy with increasing oxidation state. researchgate.net
Coordination Geometry: The pre-edge features of the XANES spectrum, which arise from 1s to 3d electronic transitions, are sensitive to the coordination geometry. In an octahedral environment, these transitions are formally forbidden but can gain intensity through d-p orbital mixing. The intensity and energy of these pre-edge peaks can therefore help to distinguish between different coordination geometries, such as octahedral and square planar. For instance, a weak pre-edge feature is characteristic of a centrosymmetric environment like a regular octahedron, which is a plausible coordination geometry for a BMAA-Ni(II) complex where BMAA acts as a bidentate ligand with additional water molecules completing the coordination sphere.
Electronic Structure: The shape and features of the main absorption edge and the post-edge region are influenced by multiple scattering of the ejected photoelectron off the surrounding ligand atoms. These features provide a fingerprint of the local coordination environment and the nature of the Ni-ligand bonds.
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region, extending from about 50 eV to 1000 eV beyond the absorption edge, consists of oscillations that result from the interference between the outgoing and backscattered photoelectron waves. Analysis of the EXAFS spectrum can provide precise information about the local structure around the nickel atom.
For a BMAA-Ni(II) complex, EXAFS analysis would yield:
Coordination Number: The number of atoms in the first coordination shell around the Ni(II) ion.
Bond Distances: The precise distances between the Ni(II) ion and the coordinating nitrogen and oxygen atoms of the BMAA ligand and any co-ligands like water. For Ni(II) complexes with amino acids, typical Ni-O and Ni-N bond lengths are in the range of 2.0-2.1 Å.
Debye-Waller Factors: These factors provide information about the static and thermal disorder in the bond distances.
The following table provides hypothetical but representative EXAFS fitting parameters for a BMAA-Ni(II) complex in an octahedral geometry, based on data from similar Ni(II)-amino acid complexes.
| Scatterer | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Ni-O | 4 | 2.05 | 0.005 |
| Ni-N | 2 | 2.10 | 0.006 |
This table is illustrative and based on typical values for Ni(II) complexes with N,O-donor ligands. Actual experimental data for BMAA-Ni(II) is not available.
X-ray Emission Spectroscopy (XES)
XES is a complementary technique to XAS that probes the occupied electronic states. In Kβ XES, a 1s core hole is filled by an electron from a 3p orbital, and the emitted X-ray is detected. The shape and energy of the Kβ emission lines are sensitive to the spin state of the metal ion and the nature of the ligand environment.
For a BMAA-Ni(II) complex, which is expected to be a high-spin d⁸ system in an octahedral field, Kβ XES would provide:
Spin State Confirmation: The exchange interaction between the 3p and 3d electrons results in a splitting of the Kβ line. The magnitude of this splitting is directly related to the number of unpaired 3d electrons, thus providing a direct measure of the spin state.
Ligand Information: The Kβ mainline and the valence-to-core (VtC) region of the XES spectrum are also influenced by the nature of the coordinating ligands. The intensity and energy of these features can provide information about the covalency of the Ni-ligand bonds and the participation of ligand orbitals in the molecular orbitals of the complex.
Coordination Chemistry Principles of Bmaa Nickel Ii Systems
Chelation and Ligand Binding Modes of β-N-Methylamino-L-Alanine to Nickel(II)
BMAA can act as a chelating ligand, binding to the Ni(II) center through multiple donor atoms simultaneously to form stable ring structures. The specific binding mode depends on factors such as pH, stoichiometry, and the presence of other competing ligands.
BMAA possesses two distinct amine functionalities available for coordination: the primary α-amino group and the secondary β-amino group. nih.gov The relative pKa values of these groups (estimated pKα ≈ 6.5 and pKβ ≈ 9.8) influence their nucleophilicity and availability for binding at a given pH. nih.gov In many amino acid-metal complexes, the α-amino nitrogen is a primary coordination site, forming a stable five-membered chelate ring with the carboxylate group.
Coordination can also involve the β-amino nitrogen, which would lead to a six-membered chelate ring when binding with the carboxylate. The coordination of Ni(II) to amine nitrogen atoms is a well-established feature of its chemistry, forming stable Ni-N bonds. nih.gov The simultaneous coordination of both the α- and β-amino groups, along with the carboxylate, would allow BMAA to function as a tridentate ligand.
Stereochemical Aspects of BMAA-Nickel(II) Complexes
Since BMAA is a chiral ligand (derived from L-alanine), its coordination to a nickel(II) center can result in complexes with distinct stereochemical properties. When multiple BMAA ligands coordinate to a single nickel ion, as in a potential [Ni(BMAA)₂] complex, several diastereomers can be formed. For example, in an octahedral geometry, the two bidentate or tridentate ligands can arrange in either a cis or trans configuration. For tridentate ligands, facial (fac) and meridional (mer) isomers are possible. The inherent chirality of the BMAA ligand can induce a preferred stereochemistry in the complex, a phenomenon known as chiral induction. researchgate.net
Coordination Geometries of Nickel(II) in BMAA Complexes
The nickel(II) ion, with its d⁸ electron configuration, is known for its ability to adopt a variety of coordination geometries, primarily octahedral, square planar, and tetrahedral, with five-coordinate geometries like square pyramidal also possible. nih.govresearchgate.netluc.edu The preferred geometry in a BMAA-nickel(II) complex is determined by the ligand field strength, steric constraints imposed by the BMAA ligand(s), and the nature of any co-ligands (such as water).
Octahedral: This is one of the most common geometries for Ni(II). A complex such as [Ni(BMAA)₂(H₂O)₂] would likely be octahedral, with BMAA acting as a bidentate ligand through one amine and the carboxylate group. nih.govmdpi.comnih.gov Tris-chelated complexes, [Ni(BMAA)₃]⁻, if formed, would also be octahedral.
Square Planar: This geometry is favored by strong-field ligands and results in low-spin, diamagnetic complexes. While less common for amino acid ligands alone, it is a possibility depending on the electronic environment.
Tetrahedral: Favored by weak-field ligands and sterically bulky ligands, tetrahedral geometry leads to high-spin, paramagnetic complexes. rsc.org
Square Pyramidal: This five-coordinate geometry can occur in complexes of the type Ni(mcN₃)(A), where A is a carboxylate anion. researchgate.net
The following table summarizes typical bond lengths found in analogous Ni(II) complexes, which can be expected in BMAA-Ni(II) systems.
| Coordination Geometry | Typical Ni-O Bond Length (Å) | Typical Ni-N Bond Length (Å) | Reference Example |
|---|---|---|---|
| Octahedral | 1.95 - 2.12 | 2.06 - 2.16 | [Ni(3,5–diBr–salo)₂(neoc)] mdpi.com, [Ni(PLSC)(H₂O)₃]²⁺ mdpi.com |
| Tetrahedral | - | - | [NiBr₂(PPh₃)₂] rsc.org |
| Square Pyramidal | - | - | Ni(Me₄-mcN₃)(bz) |
| Square Planar | - | 1.88 - 1.93 | [NiL]²⁻ (L = o-phenylenebis(N′-methyloxamidate)) rsc.org |
Electronic Structure and Spin States of Nickel(II) Centers in BMAA Complexes
The d⁸ electronic configuration of the Ni(II) ion allows for different spin states depending on the coordination geometry and the ligand field strength. The arrangement of the eight d-electrons in the d-orbitals, which are split by the ligand field, determines the magnetic properties of the complex.
High-Spin State (S=1): In octahedral and tetrahedral geometries, the energy gap between the t₂g and eg orbital sets (in octahedral symmetry) is relatively small. The electrons occupy the orbitals to maximize spin multiplicity (Hund's rule), resulting in two unpaired electrons. quora.com These complexes are paramagnetic. Magnetic susceptibility measurements for high-spin Ni(II) systems typically yield effective magnetic moments (μeff) around 2.9–3.4 μB. luc.edu
Low-Spin State (S=0): In a square planar geometry, the splitting of the d-orbitals is much larger. All eight d-electrons are paired in the lower energy orbitals, resulting in a diamagnetic complex with zero unpaired electrons. rsc.orgnih.gov
The transition between high-spin and low-spin states can sometimes be induced by changes in temperature, pressure, or solvent, particularly in systems where the energy difference between the two states is small. nih.gov For BMAA-Ni(II) complexes, an octahedral geometry with water or other weak-field co-ligands would be expected to result in a high-spin S=1 state.
| Coordination Geometry | Typical Spin State | Number of Unpaired Electrons | Magnetic Property |
|---|---|---|---|
| Octahedral | High-Spin | 2 | Paramagnetic nih.govnih.gov |
| Tetrahedral | High-Spin | 2 | Paramagnetic luc.edu |
| Square Planar | Low-Spin | 0 | Diamagnetic rsc.orgnih.gov |
| Square Pyramidal | High-Spin | 2 | Paramagnetic |
Solution-Phase Equilibrium Dynamics of BMAA-Nickel(II) Species
The solution-phase behavior of β-Methylaminoalanine (BMAA) in the presence of Nickel(II) ions is governed by a complex set of equilibria. These dynamic processes are significantly influenced by the solution's pH and the presence of other coordinating species, such as bicarbonate. Understanding these dynamics is crucial for elucidating the potential roles of BMAA-Nickel(II) complexes in biological and environmental systems.
Influence of pH and Bicarbonate on Complex Speciation and Adduct Formation
The speciation of BMAA-Nickel(II) complexes is intricately linked to the pH of the solution. BMAA is a diamino acid, possessing both a primary (α-amino) and a secondary (β-amino) group, each with distinct protonation constants (pKa values). The varying degrees of protonation of these amino groups at different pH levels directly impact their ability to coordinate with the Nickel(II) ion.
In acidic solutions, both amino groups of BMAA are protonated, which generally hinders complex formation with Ni(II). As the pH increases, the α-amino group, being more acidic, is the first to deprotonate, making it available for coordination. Further increases in pH lead to the deprotonation of the β-amino group, allowing for chelation involving both nitrogen atoms. The formation of Ni(II)-glycinate complexes, for instance, is strongly pH-dependent, with complexation initiating above pH 4 and the successive formation of NiL, NiL₂, and NiL₃ species as the pH rises mdpi.com. A similar pH-dependent speciation is expected for BMAA-Nickel(II) systems.
The presence of bicarbonate (HCO₃⁻) introduces another layer of complexity to the equilibrium dynamics. Bicarbonate can interact with both BMAA and the Nickel(II) ion. BMAA is known to react with bicarbonate to form carbamate (B1207046) adducts, a process that is also pH-dependent researchgate.net. This reaction can compete with the coordination of BMAA to Nickel(II).
Furthermore, bicarbonate/carbonate can act as a ligand, coordinating directly to the Nickel(II) ion or forming mixed-ligand complexes with BMAA. In a study of a Nickel(II) complex with an L-tyrosine derivative, a carbonate ion was found to act as a bridging ligand in a trinuclear Ni(II) complex, a structure that formed through the uptake of atmospheric CO₂ wikiwand.comcbpbu.ac.in. This suggests that bicarbonate could play a direct role in the structure and stability of BMAA-Nickel(II) species in solution. The equilibrium between carbonate and bicarbonate is itself pH-dependent, further highlighting the critical role of pH in determining the predominant species in a BMAA-Nickel(II)-bicarbonate system.
The interplay between pH, BMAA protonation, carbamate formation, and direct coordination of BMAA and bicarbonate to Nickel(II) results in a dynamic equilibrium involving multiple species. The relative concentrations of these species will shift in response to changes in pH and bicarbonate concentration.
Table 1: Expected Influence of pH on BMAA-Nickel(II) Speciation
| pH Range | Predominant BMAA Form | Expected Nickel(II) Coordination | Potential for Bicarbonate Interaction |
| < 6 | Fully protonated (H₂BMAA⁺) | Minimal complexation | Low, as bicarbonate concentration is low. |
| 6 - 8 | Partially deprotonated (HBMAA) | Coordination via the α-amino and carboxylate groups | Increased potential for carbamate formation and mixed-ligand complexes. |
| > 8 | Fully deprotonated (BMAA⁻) | Chelation involving both α- and β-amino groups | Significant potential for carbonate coordination and mixed-ligand complexes. |
Metal Ion Exchange and Ligand Substitution Kinetics
The lability of a complex refers to the rate at which its ligands are exchanged with other ligands in solution. Nickel(II) complexes are generally considered to be kinetically labile, meaning they undergo rapid ligand exchange reactions researchgate.net. The kinetics of metal ion exchange and ligand substitution for BMAA-Nickel(II) complexes are crucial for understanding their persistence and reactivity in a multicomponent system.
Ligand substitution reactions in octahedral Ni(II) complexes, the likely geometry for aquated Ni(II) and its complexes with bidentate amino acids, typically proceed through a dissociative or interchange mechanism researchgate.net. In a dissociative mechanism, a ligand first detaches from the metal center, forming a short-lived intermediate with a lower coordination number, which is then attacked by the incoming ligand.
The rate of these substitution reactions is influenced by several factors, including the nature of the entering and leaving ligands and the electronic properties of the metal center. For BMAA-Nickel(II) complexes, ligand substitution could involve the displacement of coordinated water molecules by BMAA, the replacement of one BMAA ligand by another, or the substitution of BMAA by a different chelating agent present in the solution.
Metal ion exchange involves the transfer of a ligand from one metal ion to another. In a biological or environmental context, a BMAA-Nickel(II) complex could encounter other metal ions, such as copper(II) or zinc(II). Given that the stability of metal-amino acid complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), it is plausible that a stronger-binding metal ion could displace Nickel(II) from its complex with BMAA. Potentiometric studies on mixed-ligand complexes of Ni(II) with adenine and various amino acids have shown the formation of stable ternary complexes, indicating the feasibility of such exchange reactions researchgate.netkccollege.ac.in.
Table 2: Factors Influencing the Kinetics of BMAA-Nickel(II) Systems
| Factor | Influence on Metal Ion Exchange and Ligand Substitution |
| Nature of Incoming Ligand | Stronger chelating agents will favor substitution. |
| pH | Affects the protonation state of BMAA and other ligands, influencing their coordinating ability and the stability of the existing complex. |
| Presence of Other Metal Ions | Metal ions that form more stable complexes with BMAA can displace Nickel(II). |
| Bicarbonate Concentration | Can act as a competing ligand or form mixed-ligand complexes, altering the reaction pathways and rates. |
Theoretical and Computational Investigations of Bmaa Nickel Ii Complexes
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems, such as metal-ligand complexes. researchgate.netresearchgate.netmdpi.comnih.gov For the BMAA-Nickel(II) system, DFT calculations are employed to determine the most stable geometric arrangements (structural optimization) and to understand the nature of the chemical bonding and electronic characteristics.
Structural Optimization: DFT methods are used to predict the three-dimensional structure of the BMAA-Ni(II) complex by finding the geometry with the lowest electronic energy. BMAA can act as a chelating ligand, binding to the Ni(II) ion through its nitrogen and oxygen donor atoms. nih.govnih.gov DFT calculations can model different coordination modes, such as bidentate or tridentate chelation, and predict the resulting coordination geometry around the nickel center, which could be square planar or octahedral, depending on the coordination of other ligands like water molecules. mdpi.comnih.gov These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net
Electronic Properties: Once the structure is optimized, DFT is used to analyze the electronic properties of the complex. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and stability of the complex. mdpi.com A smaller gap generally suggests higher reactivity. DFT calculations for various nickel(II) complexes have shown that while the coordination sphere around the nickel ion may be stable, the nature of the ligand can significantly influence the HOMO and LUMO energies. mdpi.com
Table 1: Predicted Parameters from DFT Calculations for a Hypothetical BMAA-Ni(II) Complex
| Parameter | Predicted Value | Significance |
| Ni-O Bond Length | ~1.8-2.1 Å | Indicates the strength of the bond between nickel and the carboxylate oxygen of BMAA. mdpi.com |
| Ni-N Bond Length | ~1.9-2.1 Å | Indicates the strength of the bond between nickel and the amino nitrogen of BMAA. mdpi.com |
| Coordination Geometry | Square Planar or Octahedral | Depends on the number of coordinating BMAA ligands and solvent molecules. mdpi.comnih.gov |
| HOMO Energy | Variable | Represents the energy of the highest energy electrons; related to the ability to donate electrons. |
| LUMO Energy | Variable | Represents the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Variable | Correlates with the chemical stability and reactivity of the complex. mdpi.com |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio (from first principles) quantum chemistry methods provide a rigorous approach to studying molecular systems without reliance on empirical parameters. These methods are particularly valuable for predicting spectroscopic properties that can be compared directly with experimental data, thereby validating the theoretical models.
For the BMAA-Ni(II) complex, ab initio calculations can be used to predict various spectroscopic parameters:
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of the complex. This involves computing the vibrational modes and their corresponding frequencies. The predicted spectra can help identify characteristic peaks associated with the Ni-N and Ni-O stretching modes, providing direct evidence of coordination.
Electronic Transitions: Time-dependent DFT (TD-DFT), a method often used alongside ground-state DFT, can predict the electronic absorption spectra (UV-Vis). researchgate.netnih.gov These calculations can identify the energies of electronic transitions, such as d-d transitions within the nickel ion or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the complex's electronic structure and coordination environment.
NMR Parameters: Ab initio methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. This information is crucial for interpreting experimental NMR data to confirm the structure of the complex in solution.
These theoretical predictions are vital for guiding experimental studies and for the unambiguous interpretation of spectroscopic results, especially when dealing with complex biological matrices where BMAA and its metal complexes might be found. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Analysis
While DFT and ab initio methods are powerful for studying static structures, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules over time, particularly in a solution environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the dynamic processes that govern the behavior of the BMAA-Ni(II) complex in an aqueous environment.
Solution-Phase Behavior: MD simulations can reveal how the BMAA-Ni(II) complex interacts with surrounding water molecules. This includes the formation and stability of the hydration shell around the complex and how solvent interactions might influence the complex's stability and structure. Such simulations are critical for bridging the gap between theoretical gas-phase calculations and real-world solution chemistry.
Conformational Analysis: BMAA is a flexible molecule, and its coordination with nickel(II) can lead to various possible conformations. MD simulations can explore the conformational landscape of the BMAA-Ni(II) complex, identifying the most populated and energetically favorable shapes. nih.gov This is particularly important for understanding how the complex might interact with biological targets, as its shape and flexibility can dictate its binding affinity to macromolecules like proteins. nih.govdigitellinc.com Recent MD studies on BMAA (though not complexed with nickel) have been used to examine its stability and binding modes within the ligand-binding core of receptors, highlighting the utility of this approach for studying biologically relevant interactions. nih.gov
Mechanistic Studies of Ligand-Metal Interactions via Computational Modeling
Computational modeling provides a powerful lens through which to study the mechanisms of ligand-metal interactions, offering a step-by-step view of the complex formation process. For the BMAA-Nickel(II) system, these studies can elucidate the thermodynamics and kinetics of chelation.
Thermodynamics of Complexation: DFT and ab initio calculations can be used to compute the binding energy between BMAA and the Ni(II) ion. This provides a quantitative measure of the stability of the complex. By comparing the energies of the reactants (free BMAA and solvated Ni(II) ion) and the product (the BMAA-Ni(II) complex), the change in Gibbs free energy (ΔG) for the complexation reaction can be determined. A negative ΔG indicates a spontaneous reaction, favoring the formation of the complex.
Analysis of Bonding: To gain a deeper understanding of the ligand-metal interaction, advanced computational techniques like Natural Bond Orbital (NBO) analysis can be applied. nih.gov NBO analysis examines the donation of electron density from the ligand's donor atoms (the nitrogen and oxygen of BMAA) to the empty orbitals of the nickel(II) ion. This provides a detailed picture of the covalent character of the Ni-N and Ni-O bonds and helps to quantify the strength of the chelation. Such analyses have been successfully applied to other Ni(II) complexes to understand the nature of their coordination bonds. nih.gov Computational studies have also been used to explore how BMAA might interact with and alter the structure of proteins, suggesting that its binding preferences could play a role in its biological activity. digitellinc.com
Interactions of Bmaa Nickel Ii Complexes in Environmental and Non Human Biological Contexts
Environmental Speciation and Distribution of BMAA-Metal Complexes in Aquatic and Terrestrial Ecosystems
The environmental fate of BMAA-metal complexes, including those with nickel(II), is governed by the chemical speciation of both the metal and the BMAA molecule. In aquatic systems, the speciation of nickel is complex, with Ni(II) existing as the hydrated free ion ([Ni(H2O)6]2+), as well as various inorganic and organic complexes. nih.govresearchgate.net Factors such as pH, the presence of dissolved organic carbon (DOC), and concentrations of other ions influence which species dominate. nih.gov For instance, nickel speciation in some natural waters is dominated by DGT-labile organic complexes. frontiersin.org The formation of a BMAA-Nickel(II) complex would depend on the stability constant of this complex relative to other available ligands in the environment.
In terrestrial ecosystems, nickel is a naturally occurring element, but its concentration can be elevated through anthropogenic sources. researchgate.netresearchgate.net The bioavailability and mobility of nickel in soil are influenced by soil type, organic matter content, and pH. researchgate.netnih.gov BMAA can be transferred from aquatic to terrestrial systems through processes like irrigation, where it has been shown to accumulate in plants. nih.govresearchgate.net The formation and stability of BMAA-Nickel(II) complexes in the soil matrix would affect the mobility and uptake of both the toxin and the metal by soil microbes and plants. nih.govnih.gov
The stability of metal-amino acid complexes is a key factor in their environmental persistence. The affinity of Ni(II) for various amino acids has been studied, providing insight into its potential interaction with BMAA. Theoretical studies suggest a high binding affinity of Ni(II) with amino acids, often involving the carboxyl and amino groups. mdpi.com
Table 1: Stability Constants (log K) of Ni(II) with Various Amino Acids This table provides context for the potential binding affinity of Ni(II) with amino acids similar in structure to BMAA.
| Amino Acid | log K1 | log K2 | log K3 |
|---|---|---|---|
| Aspartic Acid | 8.11 | 6.31 | - |
| Glutamic Acid | 7.18 | 5.81 | 4.64 |
| Asparagine | 5.60 | 4.70 | 3.50 |
| Leucine | 5.54 | 4.65 | - |
| Phenylalanine | 5.17 | 4.40 | 3.57 |
Data sourced from potentiometric equilibrium measurements in aqueous solution. nih.govnih.govresearchgate.net
Bioaccumulation and Biotransformation Pathways of BMAA-Nickel(II) Species in Producer Organisms (e.g., Cyanobacteria, Diatoms, Dinoflagellates)
BMAA is synthesized by a diverse range of primary producers, including cyanobacteria, diatoms, and dinoflagellates. nih.govnih.gov The production and accumulation of BMAA in these organisms can vary significantly, with reported concentrations ranging from nanograms to micrograms per gram dry weight. nih.govnih.gov Nickel is also a bioactive element for phytoplankton, serving as an essential cofactor for enzymes like urease, which is crucial for urea utilization as a nitrogen source. copernicus.orgnih.gov However, at elevated concentrations, nickel can be toxic to these organisms, affecting photosynthesis and inducing oxidative stress. nih.gov
The interaction between nickel availability and BMAA production or accumulation in these organisms is not well-documented. However, nickel's influence on nitrogen metabolism could indirectly affect BMAA synthesis. copernicus.orgnih.gov For instance, nickel is a component of urease and hydrogenase enzymes in cyanobacteria, which are involved in nitrogen acquisition and metabolism. nih.gov Since BMAA affects nitrogen metabolism in cyanobacteria, particularly under nitrogen-limited conditions, the presence of nickel could modulate these effects. nih.gov
Once formed, BMAA-Nickel(II) complexes could be taken up by producer organisms through transport systems for metals or amino acids. The bioavailability of the complex would likely differ from that of free BMAA or free Ni(II) ions. Inside the cell, the complex could dissociate, or it could be biotransformed into other molecules. The production of BMAA-containing proteins has been observed to increase under nitrogen limitation in some diatoms, suggesting complex regulatory pathways that could potentially be influenced by the presence of essential metals like nickel. researchgate.net
Table 2: BMAA Concentrations in Selected Producer Organisms
| Organism Group | Species Example | BMAA Concentration (µg/g dry weight) |
|---|---|---|
| Cyanobacteria | Nostoc sp. (symbiotic) | 2 - 37 |
| Cyanobacteria | Free-living cultures | 0.3 |
| Diatoms | Various axenic cultures | BMAA detected in all 6 species tested |
Concentrations can vary widely based on species, environmental conditions, and analytical methods. nih.govresearchgate.netua.edu
Interactions with Cellular Components and Biomolecules in Non-Human Systems
In non-human biological systems, BMAA and nickel can independently interact with a variety of cellular components. BMAA has been shown to associate with proteins, and it is proposed that these interactions may represent a mechanism of toxicity. nih.gov Nickel, as a transition metal, can bind to numerous biological molecules, including amino acids and proteins, and is an essential cofactor in several enzymes. nih.govnih.gov
Exogenous BMAA is taken up by cyanobacteria through amino acid transport systems. mdpi.com Studies on the cyanobacterium Anabaena sp. PCC 7120 have shown that BMAA is transported into the cells primarily through the N-I and N-II amino acid transport systems. mdpi.com The complexation of BMAA with Ni(II) could alter its recognition and transport by these systems. The resulting complex might be transported by different transporters, such as those for metal-chelate complexes, or its uptake could be inhibited. In microorganisms, high-affinity Ni(II) transporters include ABC-type transporters (like the Nik system) and transition metal permeases. nih.gov It is plausible that a BMAA-Nickel(II) complex could interact with these or other transport systems, thereby influencing the intracellular accumulation of both the toxin and the metal.
BMAA is known to affect nitrogen metabolism in cyanobacteria, in part by inhibiting nitrogenase activity through a mechanism thought to involve the metabolism of glutamate (B1630785) and glutamine. nih.gov BMAA has also been shown to alter the levels of enzymes involved in glutamate metabolism, such as glutamate dehydrogenase. mdpi.com Separately, elevated concentrations of nickel have been demonstrated to interfere with the activity of key nitrogen metabolic enzymes in plants, including glutamine synthetase (GS), glutamate synthase (GOGAT), and glutamate dehydrogenase (GDH). researchgate.net
Given that both BMAA and excess nickel can disrupt enzymes central to nitrogen and glutamate metabolism, the BMAA-Nickel(II) complex could potentially exert a synergistic or altered effect on these pathways. For example, BMAA can inhibit certain enzymes, and the binding of Ni(II) to BMAA or directly to the enzyme could further modulate this activity. nih.govresearchgate.net
Analytical Method Development and Validation for Bmaa Nickel Ii Complexes
The development of robust and validated analytical methods is crucial for accurately identifying and quantifying β-N-methylamino-L-alanine (BMAA) and its complexes with metal ions, including nickel(II). BMAA is known to bind with transition metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺, a property that influences its environmental fate, bioavailability, and analytical detection nih.gov. The analytical challenge lies in the low concentrations of BMAA typically found in complex environmental and biological matrices, the presence of interfering isomers, and the compound's reactivity with metals, which can complicate analysis.
Emerging Research Frontiers and Future Perspectives
Exploration of BMAA-Nickel(II) Complexes in Advanced Applications (e.g., Catalysis, Sensing Materials)
While β-Methylamino-L-alanine (BMAA) is known to be a potent chelator of divalent metal ions, including the formation of complexes with copper, zinc, and nickel(II), the exploration of these complexes in advanced applications is still in its nascent stages. nih.govresearchgate.net The unique structural and electronic properties of Methylaminoalanine-nickel(II) suggest potential utility in fields such as catalysis and the development of novel sensing materials.
Catalysis: Nickel complexes are widely recognized for their catalytic activity in a diverse range of organic reactions, including cross-coupling and cyclisation. nih.gov The formation of C-C bonds catalyzed by nickel complexes has become a significant area of research in modern organic chemistry. nih.gov The specific ligand environment around the nickel center is crucial in determining the catalyst's reactivity and selectivity. The BMAA ligand, with its amino and methylamino groups, could provide a unique coordination environment for the Ni(II) ion, potentially leading to novel catalytic properties. While direct applications of the BMAA-Nickel(II) complex have not been extensively reported, the broader field of organonickel chemistry suggests that such complexes could be investigated for roles in reactions like Suzuki-type cross-couplings or domino reactions. d-nb.infoyoutube.com Research in this area would involve synthesizing and characterizing the BMAA-Ni(II) complex and then screening its catalytic activity in various synthetically important transformations.
Sensing Materials: The selective binding between BMAA and nickel(II) can be exploited for the development of new sensors. The interaction could be used to detect either the BMAA toxin or the nickel ion. For instance, a sensor surface functionalized with BMAA could be used to selectively capture Ni(II) ions from a solution. The binding event could then be transduced into a measurable signal, such as an electrochemical or optical response. This approach is exemplified by sensors that use chelating agents like dimethylglyoxime (DMG) on an electrode surface to detect nickel with high selectivity and sensitivity through adsorptive stripping voltammetry. mdpi.com Conversely, a material incorporating the BMAA-Nickel(II) complex could potentially act as a sensor for other analytes. The development of nanocomposite sensors using nickel oxide nanoparticles has shown promise for detecting volatile organic compounds, indicating the versatility of nickel-based materials in sensing applications. mdpi.com Furthermore, colorimetric detection methods for nickel(II) have been developed that rely on phase separation of nanoparticles or complexation with reagents that produce a distinct color change, a principle that could potentially be adapted using BMAA as the chelating agent. nih.gov
Development of Novel Analytical Probes for In Situ Detection and Speciation of BMAA-Metal Complexes
A significant challenge in BMAA research is the accurate and sensitive detection of the toxin and its various forms in complex environmental and biological samples. mdpi.comnih.gov The presence of structural isomers and the tendency of BMAA to bind with metals and proteins can lead to underestimation or misidentification using conventional analytical methods. nih.govnih.govplos.org This has spurred the development of novel analytical probes designed for high-sensitivity, high-selectivity, and in situ detection, with a growing focus on speciation—distinguishing not just BMAA from its isomers, but also free BMAA from its metal-complexed forms.
Recent advancements include highly selective methods like hydrophilic-interaction liquid chromatography coupled with differential mobility spectrometry and tandem mass spectrometry (HILIC-DMS-MS/MS). nih.gov This technique enhances the separation of BMAA from co-existing isomers like 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which is crucial for accurate quantification. nih.gov
A particularly promising frontier is the development of electrochemical aptamer-based (EAB) sensors. nih.gov Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, can be selected to bind to specific targets with high affinity and selectivity. nih.gov An EAB sensor developed for BMAA demonstrated exceptional sensitivity with a limit of detection (LOD) in the picomolar range (1.13 ± 0.02 pM). nih.govresearchgate.net Such sensors offer the potential for rapid, in situ measurements without the extensive sample preparation required for chromatography-based methods. researchgate.net While current aptamer sensors are designed to detect free BMAA, future research could focus on selecting aptamers that specifically recognize the three-dimensional structure of the BMAA-Nickel(II) complex. This would allow for direct measurement and speciation of the metal-bound toxin in its native environment.
| Analytical Technique | Principle | Reported Performance for BMAA | Potential for Speciation |
|---|---|---|---|
| Electrochemical Aptamer-Based (EAB) Sensor | Selective binding of a DNA aptamer to BMAA, causing a measurable change in electrochemical signal. nih.gov | LOD: 1.13 ± 0.02 pM; LOQ: 1.46 ± 0.07 pM. nih.govresearchgate.net | High; aptamers could be selected to specifically bind the BMAA-Ni(II) complex. |
| HILIC-DMS-MS/MS | Combines liquid chromatography (HILIC), ion mobility (DMS), and mass spectrometry (MS/MS) for enhanced separation of isomers. nih.gov | Instrumental LOD: 0.4 pg on-column; Method LOD: 20 ng/g dry weight. nih.gov | Moderate; can be tuned to detect the mass of the complex, but may require specific ionization conditions. |
| LC-MS/MS with AQC Derivatization | Liquid chromatography separation followed by mass spectrometry, with a derivatization step using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to improve sensitivity and chromatographic behavior. nih.govresearchgate.net | Enables chromatographic separation of BMAA from its isomer DAB. nih.govresearchgate.net | Low; derivatization process would likely disrupt the non-covalent metal complex. |
Advanced Multiscale Computational Approaches for Comprehensive System Understanding
Computational modeling has become an indispensable tool for investigating the molecular mechanisms underlying the bioactivity of compounds like BMAA. nih.gov Advanced computational approaches, particularly those that span multiple scales of time and complexity, offer a powerful means to understand the formation of the Methylaminoalanine-nickel(II) complex and its interactions with biological systems. nih.govua.pt
At the molecular level, techniques such as Molecular Dynamics (MD) simulations and alchemical free energy calculations have been successfully employed to study the binding of BMAA and its carbamate adducts to target receptors like the ionotropic glutamate (B1630785) receptor 2 (GluR2). nih.govbiorxiv.orgbiorxiv.org These studies provide detailed insights into the stability of the ligand in the binding site and its binding affinity compared to natural agonists. nih.govnih.gov Similar computational methods have been used to demonstrate how the misincorporation of BMAA into proteins, such as Cu,Zn superoxide (B77818) dismutase (SOD1), can alter the protein's structure, dynamics, and stability, thereby promoting aggregation. plos.org
A "multiscale" approach integrates these detailed, atomistic models with other computational techniques to bridge different length and time scales. nih.govutep.edu This can involve:
Quantum Mechanics (QM): Used to accurately model the electronic structure of the BMAA-Nickel(II) coordination site, providing precise information on bond lengths, angles, and the thermodynamics of complex formation.
Classical Molecular Dynamics (MD): Simulates the movement of atoms over time (nanoseconds to microseconds) to study the complex's conformational dynamics and its interaction with larger biomolecules like proteins or DNA. utep.edu
Coarse-Graining (CG): Simplifies the representation of molecules to simulate much larger systems (e.g., a portion of a cell membrane) over longer timescales, allowing for the study of processes like the transport of the complex across membranes.
By applying these multiscale approaches to the BMAA-Nickel(II) system, researchers can build a comprehensive understanding of its behavior. Such models can predict the most stable coordination geometry of the complex, calculate its binding free energy, simulate its interaction with biological targets, and ultimately help elucidate the molecular basis of its potential bioactivity.
| Computational Method | Application in BMAA Research | Potential for BMAA-Ni(II) System |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Examined the stability of BMAA and its carbamates in the binding site of the GluR2 receptor. nih.govnih.gov Studied changes in SOD1 protein dynamics upon BMAA incorporation. plos.org | Investigate the structural stability and dynamics of the BMAA-Ni(II) complex in solution and its interaction with biomolecular targets. |
| Alchemical Free Energy Calculations | Computed the relative binding affinity of BMAA carbamates and glutamate to the GluR2 receptor. nih.govbiorxiv.org | Calculate the binding free energy of Ni(II) to BMAA and predict the affinity of the complex for various biological sites. |
| Quantum Mechanics (QM) | Used in force field parameterization for MD simulations. nih.gov | Determine the precise electronic structure, coordination geometry, and thermodynamic stability of the BMAA-Ni(II) complex. |
| Docking and Virtual Screening | Used to predict binding modes of BMAA metabolites to enzyme active sites. researchgate.net | Screen for potential biological targets of the BMAA-Ni(II) complex by predicting its binding to a library of protein structures. |
Elucidating the Molecular Mechanisms of Metal Complexation's Influence on BMAA Biosynthesis and Metabolism in Producer Organisms
Understanding how environmental factors influence the production of BMAA in organisms like cyanobacteria and diatoms is crucial for predicting and mitigating blooms of this toxin. mdpi.com Metals are essential micronutrients for these microorganisms, playing critical roles in metabolism, but their specific influence on the BMAA biosynthesis pathway is an area of active investigation. nih.govresearchgate.net
The biosynthesis of BMAA is not yet fully understood. One hypothesized pathway involves a two-step process with a cysteine synthase-like enzyme and a methyltransferase. biorxiv.org In some bacteria, the BMAA moiety is synthesized as part of a larger molecule by a nonribosomal peptide/polyketide synthase (NRPS/PKS) complex. frontiersin.org Recent transcriptomic studies in diatoms suggest that BMAA may be formed from cysteine embedded in peptides and methylamine, catalyzed by cysteine synthase (cysK). biorxiv.org Notably, this study found that iron limitation could stimulate the production of BMAA-containing proteins, providing a direct link between metal availability and BMAA production. biorxiv.org
Nickel is an essential trace element for many cyanobacteria and phytoplankton. nih.govcopernicus.org It serves as a critical cofactor in several key enzymes:
Urease: A nickel-containing enzyme required to utilize urea, a major source of nitrogen in many aquatic environments. nih.govcopernicus.org
Hydrogenase: Nickel-dependent enzymes that regulate hydrogen metabolism, which is linked to processes like nitrogen fixation. copernicus.orgnih.gov
Superoxide Dismutase (SOD): Some cyanobacteria utilize a nickel-containing SOD (Ni-SOD) to protect against oxidative stress. copernicus.org
Given the essential role of nickel in the metabolism of BMAA-producing organisms, it is plausible that nickel availability and complexation could influence BMAA biosynthesis. researchgate.net Future research in this area will focus on elucidating these molecular mechanisms. For example, changes in environmental nickel concentrations could affect the expression or activity of the enzymes involved in the BMAA synthesis pathway. The cell's nickel homeostasis machinery, including specific nickel transporters and storage proteins, could indirectly regulate BMAA production by controlling the intracellular availability of this metal. researchgate.net Investigating the transcriptomic and proteomic responses of BMAA-producing cyanobacteria to varying levels of nickel exposure could reveal regulatory links between nickel metabolism and the BMAA biosynthetic gene clusters.
Q & A
Basic: What spectroscopic methods are most effective for characterizing Methylaminoalanine-nickel(II) complexes, and how should data be validated?
To confirm the structural and electronic properties of Methylaminoalanine-nickel(II), employ a combination of:
- X-ray crystallography for precise bond lengths/angles and coordination geometry.
- FTIR to identify ligand binding modes (e.g., shifts in carboxylate or amine stretching frequencies).
- UV-Vis spectroscopy to analyze d-d transitions and ligand field effects.
- NMR (for diamagnetic analogs or paramagnetic systems using specialized techniques like Evans method).
Validation requires cross-referencing with literature, ensuring purity via elemental analysis (>98%), and replicating experiments under inert conditions to prevent oxidation .
Advanced: How can contradictions in reported magnetic moments of Methylaminoalanine-nickel(II) be systematically resolved?
Discrepancies may arise from variations in ligand field strength or oxidation states. To address this:
- Use SQUID magnetometry to measure temperature-dependent susceptibility and fit data to the Curie-Weiss law.
- Perform EPR spectroscopy to detect paramagnetic species and quantify zero-field splitting.
- Validate with XANES/EXAFS to confirm nickel oxidation state and coordination symmetry.
- Compare computational models (e.g., DFT calculations of spin states) with experimental data. Document solvent effects and counterion influences, as these can alter magnetic behavior .
Basic: What experimental parameters are critical for synthesizing high-purity Methylaminoalanine-nickel(II)?
Key considerations include:
- Stoichiometric control : Use a 1:1 molar ratio of nickel precursor (e.g., NiCl₂·6H₂O) to Methylaminoalanine in deoxygenated solvents.
- pH optimization : Maintain pH 7–8 to stabilize the complex while avoiding nickel hydroxide precipitation.
- Purification : Employ recrystallization (e.g., using methanol/water mixtures) followed by vacuum drying.
- Characterization : Provide full spectral data (IR, UV-Vis) and elemental analysis in the main manuscript; supplementary materials should include crystallographic details if available .
Advanced: What computational strategies best model the electronic structure and reactivity of Methylaminoalanine-nickel(II)?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox activity. Use hybrid functionals (e.g., B3LYP) with basis sets like LANL2DZ for nickel.
- Ligand Field Theory : Quantify ligand field splitting parameters (10Dq) to correlate with spectroscopic data.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous environments.
Validate models against experimental EXAFS or magnetic data, and report convergence criteria and software versions (e.g., Gaussian 16) .
Basic: How does buffer composition influence the stability of Methylaminoalanine-nickel(II) in biological assays?
- Chelating agents : Avoid buffers with EDTA or citrate, which may displace the ligand.
- pH stability : Use HEPES or Tris buffers (pH 7.4) to mimic physiological conditions.
- Ionic strength : Maintain ≤0.1 M NaCl to prevent ion-pairing effects.
- Temperature control : Store solutions at 4°C under argon to minimize degradation. Document buffer preparation details, including reagent sources and purities .
Advanced: What interdisciplinary approaches can elucidate the neurotoxic mechanisms of Methylaminoalanine-nickel(II)?
- In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to the complex and measure ROS production via fluorescence probes (DCFH-DA).
- Molecular docking : Screen against NMDA receptors or ion channels to identify binding sites.
- Omics integration : Perform transcriptomics to identify dysregulated pathways (e.g., oxidative stress response).
- Comparative studies : Contrast with nickel(II) analogs (e.g., Ni²⁺-glycine) to isolate ligand-specific effects. Include positive/negative controls and statistical validation (e.g., ANOVA with p < 0.05) .
Basic: How should researchers design kinetic studies to evaluate ligand substitution in Methylaminoalanine-nickel(II)?
- Stopped-flow UV-Vis : Monitor absorbance changes during ligand displacement (e.g., with CN⁻ or SCN⁻).
- Variable-temperature kinetics : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.
- Buffer selection : Use non-coordinating buffers (e.g., perchlorate) to avoid interference.
Publish raw kinetic traces and fitting parameters in supplementary materials, adhering to journal reproducibility standards .
Advanced: What strategies mitigate sample degradation during X-ray crystallography of Methylaminoalanine-nickel(II)?
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20–30% glycerol.
- Radiation damage : Use low-dose synchrotron radiation and collect data at 100 K.
- Redox control : Add 1–5 mM ascorbate to the crystallization drop to prevent Ni²⁺ → Ni³⁺ oxidation.
Validate structural models with R-factors < 0.05 and include B-factor analysis in the deposition .
Basic: How are thermodynamic stability constants determined for Methylaminoalanine-nickel(II) in solution?
- Potentiometric titrations : Titrate the ligand into a Ni²⁺ solution under N₂, monitoring pH changes.
- Data fitting : Use software like Hyperquad to calculate logK values.
- Ionic strength correction : Apply the Davies equation for activity coefficients.
Report uncertainties (±0.1 logK units) and validate with alternative methods (e.g., UV-Vis competition experiments) .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ²H) enhance NMR studies of Methylaminoalanine-nickel(II) dynamics?
- ¹⁵N-labeled ligands : Resolve scalar coupling in paramagnetic systems via 2D ¹H-¹⁵N HSQC.
- Deuterated solvents : Reduce signal overlap in ¹H NMR.
- Relaxation measurements : Quantify rotational correlation times using T₁/T₂ ratios.
Include pulse sequences and processing parameters (e.g., Lorentzian line broadening) in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
